molecular formula C43H73F6N5O7 B2892435 (3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate) CAS No. 1609010-59-4

(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)

Cat. No.: B2892435
CAS No.: 1609010-59-4
M. Wt: 886.075
InChI Key: VOJMFRVKQJJEJI-SKZSWDEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains an amino acid chain, a cholestan-3-ol group (a derivative of cholesterol), and a trifluoroacetate group. The presence of these groups suggests that the compound could have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The cholestan-3-ol group is a steroid-like structure with multiple rings, and the amino acid chain could potentially form secondary structures depending on the specific amino acids present .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the ester or amide bond could be hydrolyzed, and the trifluoroacetate group could undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It is likely to be solid at room temperature, and its solubility would depend on the specific amino acids in the chain. The presence of the trifluoroacetate group suggests that it could be quite polar .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Cholestane Stereoisomers: The synthesis of cholestane-3,5,6-triol stereoisomers has been achieved in diastereomerically pure forms, highlighting the potential for generating a full set of these compounds for biological studies. This process involves the stereoselective cleavage of epoxycholestane diols, underscoring the chemical versatility of cholestane derivatives for probing biological functions of oxysterols (Zhao, Wang, & Han, 2007).
  • Steroid Glycosides Discovery: New steroid glycosides have been isolated from the deep-water starfish, indicating the diverse biological activities of cholestane derivatives. These compounds, including 24-O-biosides of cholestane pentaol, exhibit moderate biological activities, such as inhibiting cell division in sea urchin eggs (Kicha, Kalinovsky, Ivanchina, & Stonik, 1999).

Biological Activities and Applications

  • Bile Acid Metabolism Studies: Research on the metabolism of cholestane diols and triols in rats with bile fistulas has provided insights into the conversion processes to bile acids, offering a deeper understanding of mammalian cholesterol metabolism and its implications for liver function (Noll, Doisy, & Elliott, 1973).
  • Cytotoxic Analysis: The synthesis and cytotoxic analysis of disodium cholestane disulfates have shown that these compounds possess biological activity against various human carcinoma cell lines. This suggests potential therapeutic applications for cholestane derivatives in cancer treatment (Cui, Wang, Huang, Xin, & Zhou, 2009).

Analytical Techniques

  • Mass Spectral Fragmentation: Studies on the electron ionization mass spectral fragmentation of cholestane triol derivatives have contributed to the analytical methodologies for identifying and characterizing steroid compounds. These techniques are crucial for elucidating the structure and potential biological functions of complex molecules (Rontani & Aubert, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. The cholestan-3-ol group suggests that it might interact with biological membranes or steroid receptors, while the amino acid chain could interact with enzymes or other proteins .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could potentially be of interest in fields such as medicinal chemistry, biochemistry, or pharmacology .

Properties

IUPAC Name

[(4S)-4-azaniumyl-5-[[6-[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H71N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h26-34H,6-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,28+,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJMFRVKQJJEJI-SKZSWDEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H73F6N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)
Reactant of Route 2
Reactant of Route 2
(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)
Reactant of Route 3
(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)
Reactant of Route 4
Reactant of Route 4
(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)
Reactant of Route 5
(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)
Reactant of Route 6
Reactant of Route 6
(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.